molecular formula C11H16F3NO5 B2542927 (2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2375248-22-7

(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B2542927
CAS No.: 2375248-22-7
M. Wt: 299.246
InChI Key: CRUABPPTMKHIHH-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The structure also indicates that it is a carboxylic acid derivative, specifically an ester, as suggested by the oxycarbonyl group (C=O-O). The trifluoromethoxy group (-OCF3) is a common substituent in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine ring, which is a secondary amine and can exist in either a protonated or unprotonated state depending on the pH of the solution. The trifluoromethoxy group is an electron-withdrawing group, which could potentially influence the reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidines in general can undergo a variety of chemical reactions, including N-alkylation, acylation, and various types of cycloaddition reactions .

Scientific Research Applications

Chemical Synthesis and Functionalization

C-H Functionalization of Cyclic Amines

The compound's structural motif is relevant to studies involving the functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated carbonyl compounds. These processes enable the synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating its potential as a versatile intermediate in organic synthesis (Kang et al., 2015).

Trifluoromethylation Strategies

Synthesis of Trifluoromethyl-Substituted Compounds

Research on trifluoromethyl-substituted compounds, including pyridine- and quinolinecarboxylic acids, has elaborated rational strategies for their preparation. These methods involve the introduction of the trifluoromethyl group and subsequent carboxylation, indicating the relevance of trifluoromethylated pyrrolidine derivatives in synthesizing structurally diverse compounds with potential biological activity (Cottet et al., 2003).

Coordination Chemistry and Metal Complexes

Lanthanide-based Coordination Polymers

The design and synthesis of lanthanide-based coordination polymers utilize aromatic carboxylic acids, including derivatives similar in structural complexity to the mentioned compound. These polymers demonstrate interesting photophysical properties, highlighting the potential of pyrrolidine-2-carboxylic acid derivatives in the development of new materials for optical applications (Sivakumar et al., 2011).

Future Directions

Future research could involve studying the biological activity of this compound, as many pyrrolidine derivatives have medicinal properties. Additionally, studies could be conducted to optimize its synthesis and explore its reactivity .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUABPPTMKHIHH-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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